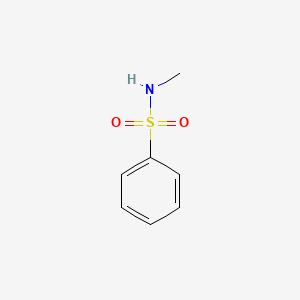

N-Methylbenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDVKEBISAOWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063731 | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5183-78-8 | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5183-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005183788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5183-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z99246JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Methylbenzenesulfonamide and Its Derivatives

Foundational Synthetic Routes to N-Methylbenzenesulfonamide

The synthesis of this compound is primarily achieved through the reaction of a sulfonyl chloride with methylamine (B109427). This approach is a cornerstone of sulfonamide chemistry.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides

The most fundamental and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between benzenesulfonyl chloride and an amine, in this case, methanamine (methylamine). libretexts.org In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. smolecule.com

A common example of this type of reaction involves treating a sulfonyl chloride with a primary amine. nsf.govresearchgate.net For instance, the reaction of benzenesulfonyl chloride with methanamine directly yields this compound. libretexts.org Similarly, substituted benzenesulfonyl chlorides can be used to create analogues; for example, 4-formylbenzenesulfonyl chloride reacts with methylamine to produce 4-Formyl-N-methylbenzenesulfonamide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid that is generated as a byproduct.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency and product purity. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction technology.

Several strategies have been developed to enhance reaction yields. The use of a base such as pyridine (B92270) or triethylamine (B128534) is common to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. The reaction is often conducted in an organic solvent like dichloromethane (B109758) at room temperature. For specific syntheses, alternative conditions, such as using potassium hydroxide (B78521) as the base in a water and t-butyl alcohol solvent system at elevated temperatures (e.g., 100 °C), have been shown to produce high yields of up to 90%. samipubco.com

Modern, environmentally friendly "green" synthesis methods have also been shown to achieve higher yields compared to some traditional routes. For industrial-scale production, continuous flow processing represents a significant advancement. smolecule.com This technique can enhance efficiency, scalability, and yield, with some processes achieving yields between 70-85% through the use of continuous flow reactors. smolecule.comvulcanchem.com

The table below summarizes various conditions used in the synthesis of sulfonamides and their impact on reaction outcomes.

| Parameter | Condition | Purpose/Outcome | Yield | Reference |

| Base | Pyridine or Triethylamine | Neutralize HCl byproduct | - | |

| Base/Solvent | Potassium Hydroxide / Water & t-BuOH | Economical, green conditions | 90% | samipubco.com |

| Temperature | Room Temperature | Standard condition for many lab-scale syntheses | - | |

| Temperature | 90-100 °C | Increased reaction rate | 55-90% | samipubco.com |

| Technology | Continuous Flow Reactors | Enhanced efficiency and scalability for industrial production | 70-85% | smolecule.comvulcanchem.com |

Derivatization Strategies for this compound Analogues

This compound serves as a versatile scaffold for the synthesis of a wide range of analogues through derivatization at the sulfonamide nitrogen, functionalization of the benzene (B151609) ring, or by incorporating the structure into heterocyclic systems.

N-Substitution Reactions and Functional Group Introduction

The hydrogen atom on the sulfonamide nitrogen of a primary sulfonamide can be replaced through various substitution reactions. A common derivatization is N-alkylation. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared in a two-step process where a primary amine is first treated with 4-methylbenzenesulfonyl chloride, followed by benzylation of the resulting sulfonamide. nsf.govresearchgate.net The benzylation step can be accomplished using benzyl (B1604629) bromide in the presence of a base like sodium hydroxide in a solvent such as tetrahydrofuran (B95107) (THF). nsf.gov This reaction likely proceeds through an SN1-like mechanism, where a stable benzylic carbocation is formed and subsequently attacked by the weakly nucleophilic sulfonamide nitrogen. nsf.govresearchgate.net

More complex functional groups can also be introduced. One advanced method is the deoxycyanamidation of alcohols using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). acs.org This process allows for the synthesis of diverse tertiary cyanamide (B42294) products and highlights the potential for N–S bond cleavage as a reactivity pathway. acs.org

Functionalization of the Benzenoid Ring

The aromatic benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. One notable example is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) onto the ring. This reaction typically uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce compounds like 3-formyl-N-methylbenzenesulfonamide under mild, room-temperature conditions.

The introduced formyl group can then serve as a handle for further transformations. It can be oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or reduced to a hydroxymethyl group (–CH₂OH) with a reducing agent such as sodium borohydride (B1222165) (NaBH₄). Another key functionalization is nitration. The benzene ring can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro group can then be reduced to an amino group via catalytic hydrogenation, for example, using a Raney Ni catalyst, providing a route to amino-substituted this compound derivatives.

Formation of Heterocyclic Sulfonamide Derivatives

Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic compounds. A powerful strategy for this is the use of one-pot multicomponent reactions. For instance, new indolyl-pyridines and other substituted pyridine derivatives bearing a sulfonamide moiety have been synthesized through a condensation reaction. researchgate.netnih.gov

This reaction typically involves combining an N-arylsulfonamide derivative, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide, with an aryl aldehyde, a source of active methylene (B1212753) like malononitrile, and ammonium (B1175870) acetate (B1210297). nih.gov These reactions can be performed under solvent-free conditions at elevated temperatures (e.g., 90 °C) and are often facilitated by a catalyst. researchgate.netnih.gov This approach allows for the efficient construction of a library of complex molecules from relatively simple starting materials, with reported yields often being high. nih.gov

The table below illustrates the scope of this method for synthesizing various pyridine derivatives.

| Aryl Aldehyde Substituent | Product Yield | Reference |

| H | 88% | nih.gov |

| 4-CH₃ | 85% | nih.gov |

| 4-OCH₃ | 82% | nih.gov |

| 4-OH | 80% | nih.gov |

| 4-Cl | 86% | nih.gov |

| 4-Br | 85% | nih.gov |

| 4-F | 84% | nih.gov |

| 4-NO₂ | 78% | nih.gov |

| 3-NO₂ | 80% | nih.gov |

Hybrid Molecule Synthesis Approaches

The synthesis of hybrid molecules incorporating the this compound scaffold is a significant area of research, aiming to combine its structural features with other biologically active moieties. A common strategy involves starting with a functionalized N-alkyl-N-methylbenzenesulfonamide and building upon it.

For instance, new series of N-ethyl-N-methylbenzenesulfonamide hybrids have been synthesized. researchgate.net The process often begins with the preparation of a key intermediate, such as 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, which is synthesized from the reaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine. researchgate.net This bromoacetyl derivative serves as a versatile building block. It can be reacted with various nucleophiles to introduce diverse heterocyclic systems, resulting in hybrid molecules. Examples of such appended heterocycles include thiazoles, 1,3,4-thiadiazine, imidazo[2,1-b]thiazole (B1210989), 2-oxo-2H-chromene, and 3-oxo-3H-benzo[f]chromene. researchgate.net

Another approach involves creating molecular hybrids by linking benzenesulfonamide (B165840) and imidazole (B134444) moieties. mdpi.commostwiedzy.pl Similarly, researchers have designed and synthesized potential anticancer agents by creating hybrids that contain both a 1,3,5-triazine (B166579) ring and a sulfonamide fragment. mdpi.com These complex structures are often pursued for their potential applications in medicinal chemistry. researchgate.netmdpi.com

Catalytic Approaches in this compound Chemistry

Catalysis offers efficient and selective pathways for transforming this compound and its derivatives. Both metal-catalyzed reactions and the use of sulfonamide derivatives as reagents under catalytic conditions are prominent in modern organic synthesis.

Metal-Catalyzed Transformations (e.g., Iron Catalysis)

Iron, being an inexpensive and low-toxic metal, has emerged as a valuable catalyst in a variety of transformations involving benzenesulfonamide derivatives.

An efficient iron-catalyzed deoxynitrogenation of carboxylic acids to nitriles has been developed. organic-chemistry.org This reaction utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a nitrogen donor and a deoxygenating reagent. The process, catalyzed by iron(III) chloride (FeCl₃), is notable for its mild conditions, broad substrate scope—including aryl, alkenyl, and alkyl carboxylic acids—and its tolerance of diverse functional groups. organic-chemistry.org The reaction is operationally simple and avoids the need for inert gas protection, making it a practical and cost-effective method. organic-chemistry.org

In another application, an iron-catalyzed intramolecular C-H bond amination has been used to synthesize 6-aryl phenanthridines. sioc-journal.cn This one-pot reaction starts from N-(biphenyl-2-yl(aryl)methyl)benzenesulfonamide derivatives, using iron(II) chloride (FeCl₂) as the catalyst and Selectfluor as the oxidant. This method benefits from readily available starting materials and the use of an inexpensive catalyst. sioc-journal.cn

Iron catalysts have also been employed for N-alkylation reactions and for cross-coupling of chlorobenzenesulfonamides with Grignard reagents, demonstrating the versatility of iron in activating and forming new bonds at the sulfonamide core. nsf.govrsc.org

Table 1: Examples of Iron-Catalyzed Transformations

| Reaction Type | This compound Derivative | Catalyst | Key Features |

|---|---|---|---|

| Deoxynitrogenation of Carboxylic Acids | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | FeCl₃ | Mild conditions, broad scope, recyclable nitrogen donor. organic-chemistry.org |

| Intramolecular C-H Amination | N-(biphenyl-2-yl(aryl)methyl)benzenesulfonamide | FeCl₂ | One-pot synthesis of 6-aryl phenanthridines. sioc-journal.cn |

| C(sp²)–C(sp³) Cross-Coupling | 4-chloro-N,N-dimethylbenzenesulfonamide | Fe(acac)₃ | Couples with alkyl Grignard reagents. nsf.gov |

Role as Reagents in Organic Synthesis (e.g., Cyanamide Source)

Derivatives of benzenesulfonamide are not only substrates but also act as crucial reagents in organic synthesis. A prominent example is N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which serves as an effective and user-friendly electrophilic cyanating reagent. acs.org

NCTS has been widely used as a source of the cyanamide group. cardiff.ac.uk It is a key reagent in the deoxycyanamidation of alcohols, where it functions as both a sulfonyl transfer reagent and a cyanamide source to produce a variety of tertiary cyanamides. acs.orgnih.govcardiff.ac.uk This reaction exploits the desulfonylative pathway of NCTS through the cleavage of the N-S bond. acs.orgnih.gov

Beyond its role in forming cyanamides, NCTS has been applied in the rhodium-catalyzed C-H cyanation of arenes to synthesize aromatic nitriles. researchgate.net It also functions as a recyclable nitrogen donor in the iron-catalyzed conversion of carboxylic acids into nitriles, highlighting its utility in atom-economical transformations. organic-chemistry.org The development of NCTS and similar reagents has been driven by the need for alternatives to highly toxic cyanating agents like cyanogen (B1215507) halides. cardiff.ac.uk

Advanced Synthetic Methodologies and Green Chemistry Aspects

Modern synthetic chemistry emphasizes the development of efficient and environmentally responsible methods. Research into the synthesis of this compound derivatives reflects these goals through the design of one-pot protocols and the adoption of green chemistry principles.

One-Pot Synthesis Protocols

One-pot syntheses, which involve multiple reaction steps in a single flask, are highly valued for their efficiency, reduced waste, and operational simplicity.

A significant example is the one-pot deoxycyanamidation of alcohols. This method uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) to convert a wide range of alcohols directly into tertiary cyanamides in excellent yields. cardiff.ac.uknih.govresearchgate.net Similarly, N-allenyl cyanamides can be accessed through a one-pot deoxycyanamidation-isomerization process starting from propargyl alcohols. cardiff.ac.ukresearchgate.net

The synthesis of substituted N-benzyl-4-methylbenzenesulfonamides has also been explored in a one-pot fashion. The conventional two-step process involves reacting 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. eurjchem.comresearchgate.net The similarity between the conditions for these two steps suggests the feasibility of a streamlined one-pot procedure. eurjchem.comnsf.gov

Furthermore, a convenient one-pot synthesis of sulfonamides from thiols has been developed. researchgate.net This process involves the in situ oxidation of thiols to sulfonyl chlorides using Chloramine-T, which are then reacted with an amine within the same reaction vessel. researchgate.net

Environmentally Benign Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. A key development is the synthesis of sulfonamides in water, which avoids the use of volatile and often hazardous organic solvents. rsc.orgrsc.org This method reacts equimolar amounts of an amino compound and an arylsulfonyl chloride under dynamic pH control, eliminating the need for organic bases. The product is often obtained in high yield and purity simply by filtration after acidification of the aqueous mixture. rsc.org

Another green improvement involves replacing traditional solvents and bases with more environmentally friendly alternatives. For example, the use of pyridine and dichloromethane in sulfonamide synthesis has been successfully replaced with a system of aqueous potassium carbonate and tetrahydrofuran. iucr.org This substitution not only makes the process more benign but also leads to a significant increase in reaction rate and yield. iucr.org

The iron-catalyzed deoxynitrogenation of carboxylic acids using NCTS is also considered an environmentally beneficial approach because it avoids toxic reagents and operates under mild, operationally simple conditions. organic-chemistry.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| N-Ethyl-N-methylbenzenesulfonamide | |

| 4-Acetyl-N-ethyl-N-methylbenzenesulfonamide | |

| 4-(2-Bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide | |

| Thiazole (B1198619) | |

| 1,3,4-Thiadiazine | |

| Imidazo[2,1-b]thiazole | |

| 2-Oxo-2H-chromene | |

| 3-Oxo-3H-benzo[f]chromene | |

| Imidazole | |

| 1,3,5-Triazine | |

| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | |

| Iron(III) chloride (FeCl₃) | |

| Iron(II) chloride (FeCl₂) | |

| N-(biphenyl-2-yl(aryl)methyl)benzenesulfonamide | |

| 6-Aryl phenanthridine | |

| Selectfluor | |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | |

| 4-chloro-N,N-dimethylbenzenesulfonamide | |

| p-Toluenesulfonamide | |

| N-Allenyl cyanamide | |

| Propargyl alcohol | |

| 4-Methylbenzenesulfonyl chloride | |

| N-benzyl-4-methylbenzenesulfonamide | |

| Chloramine-T (Sodium N-chloro-p-toluenesulfonamide) | |

| Pyridine | |

| Dichloromethane | |

| Potassium Carbonate |

Reactivity and Reaction Mechanisms of N Methylbenzenesulfonamide Systems

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of N-methylbenzenesulfonamide is characterized by the interplay of the nitrogen atom's nucleophilicity and the sulfonyl group's influence. Deprotonation at the nitrogen enhances its nucleophilic character, while the intact molecule and its derivatives can also participate in electrophilic processes.

The anion of this compound, formed by the removal of the acidic proton from the nitrogen atom, is a key reactive intermediate. Its nucleophilicity has been the subject of detailed kinetic studies. The acidity of the N-H bond is relatively low, with the pKa of this compound in methanol (B129727) determined to be 15.5. acs.org This makes the corresponding anion a moderately basic species.

In a comparative study, the reactivity of the this compound anion was tested against the N-chlorobenzenesulfonamide anion in a nucleophilic substitution reaction with methyl methanesulfonate (B1217627) in methanol. acs.org Despite being significantly more basic, the this compound anion exhibited a lower second-order rate constant than the less basic N-chloro-anion. acs.org This phenomenon, where the less basic nucleophile is more reactive, is a notable example of the "alpha effect" in displacement reactions at a saturated carbon atom. acs.org The acidic properties of sulfonamides like this compound are fundamental to their chemistry, allowing for the formation of these nucleophilic anions which can then be used in reactions such as SN2 alkylations. libretexts.org

| Compound | pKa of Conjugate Acid | Second-Order Rate Constant (k2) with Methyl Methanesulfonate (10-3 M-1s-1) |

|---|---|---|

| This compound | 15.5 | 1.2 |

| N-Chlorobenzenesulfonamide | 9.5 | ~6.1 |

While many reactions of sulfonamides involve chemistry at the nitrogen or the aromatic ring, an alternative pathway involving the cleavage of the nitrogen-sulfur (N-S) bond, known as desulfonylation, has been explored. This reactivity is particularly prominent in derivatives such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). nih.govacs.orgacs.org Although NCTS has additional substituents, its reactions provide a clear model for the desulfonylative potential within this class of compounds.

The desulfonylative pathway of NCTS has been exploited in the deoxycyanamidation of alcohols. nih.govacs.org In this process, NCTS acts as both a sulfonyl transfer agent and a source of the cyanamide (B42294) group. The proposed mechanism involves an initial N-to-O sulfonyl transfer from NCTS to the alcohol, followed by a recombination of the resulting cyanamide anion and the newly formed alkyl sulfonate. acs.org This approach leverages the typically underdeveloped desulfonylative reactivity, which contrasts with its more common use as an electrophilic cyanating agent. nih.govacs.orgacs.org This pathway effectively expands the reactivity profile of sulfonamides to include reactions with O-nucleophiles via N-S bond cleavage. acs.org

Mechanistic Investigations of this compound-Involved Reactions

Understanding the precise step-by-step pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. Research has focused on elucidating mechanisms in nucleophilic substitution, catalysis, and intramolecular transformations.

N-substituted benzenesulfonamides are generally considered weak nucleophiles due to the electron-withdrawing effect of the adjacent sulfonyl group. This property influences the mechanism of their substitution reactions. For instance, the benzylation of primary amine-derived 4-methylbenzenesulfonamides has been proposed to follow an SN1-like mechanism. nsf.gov

In this proposed pathway, the use of a reactive electrophile like benzyl (B1604629) bromide facilitates the formation of a stable benzylic carbocation. This highly reactive cation can then be effectively trapped by the weakly nucleophilic sulfonamide. nsf.gov The reaction is completed by a proton transfer to yield the final benzylated product. The selection of reaction conditions that favor the generation of a carbocation intermediate is key to enabling the participation of these weak nucleophiles in substitution reactions. nsf.gov

| Step | Description |

|---|---|

| 1 | Formation of a stable benzylic carbocation from benzyl bromide. |

| 2 | Nucleophilic attack by the weakly nucleophilic sulfonamide on the carbocation. |

| 3 | Deprotonation (proton transfer) to yield the neutral N,N-disubstituted sulfonamide product. |

Iron catalysis has been employed to mediate novel transformations involving sulfonamide derivatives. A notable example is the iron-catalyzed deoxynitrogenation of carboxylic acids to form nitriles, where a cyanamide derived from p-methylbenzenesulfonamide, NCTS, serves as a recyclable nitrogen donor and deoxygenating agent. organic-chemistry.orgnih.gov

Mechanistic studies suggest that the reaction is initiated by the coordination of the iron catalyst (FeCl₃) with the NCTS molecule. This is followed by a nucleophilic attack on the iron-complexed NCTS by the carboxylate anion. organic-chemistry.org A subsequent rearrangement releases carbon dioxide, which makes the reaction irreversible, and forms the nitrile product. organic-chemistry.org This process highlights the critical role of the iron catalyst in activating the sulfonamide derivative and facilitating the deoxynitrogenation pathway. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov Another related iron-catalyzed process involves the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, where mechanistic studies indicate that the N-S bond forms through the direct coupling of the nitroarene with the sulfinate prior to the reduction of the nitro group. organic-chemistry.orgnih.gov

This compound derivatives can undergo intramolecular cyclization and rearrangement reactions to form complex heterocyclic structures. The cyclization of 2-methylbenzenesulfonamides, for example, can be initiated by the generation of a C,N-dianion upon treatment with butyllithium. semanticscholar.org This highly reactive intermediate can then react with various electrophiles, such as N,N-dimethylcarbamoyl chloride, leading to cyclized products like 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides. semanticscholar.org

Rearrangements are also observed in sulfonamide systems. Under mass spectrometry conditions, deprotonated N-acyl aromatic sulfonamides can undergo a Smiles-type rearrangement, where the amide oxygen atom attacks the sulfonyl group at the ipso-carbon. nist.gov Concurrently, an N-O rearrangement mechanism can also occur, leading to the formation of a phenoxide ion. The proposed mechanisms are supported by isotopic labeling studies. nist.gov Another classic example of a related transformation is the Hofmann rearrangement, where a primary amide is converted to a primary amine via an isocyanate intermediate, involving the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. wikipedia.org

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of this compound and its derivatives. These investigations quantify the rates at which these compounds react and the energy changes that accompany these transformations, offering a deeper understanding of reaction feasibility, spontaneity, and the nature of transition states.

Kinetic analyses of reactions involving this compound systems have been conducted across various reaction types, including nitrosation, denitrosation, hydrolysis, and radical-mediated processes. For instance, the rate constant for the second-order reaction of this compound with hydrogen chloride was found to be 0.0169 s⁻¹ at 25°C, using cellulose (B213188) acetate (B1210297) as the substrate. biosynth.com

Nitrosation and Denitrosation Kinetics

Detailed kinetic studies have been performed on the nitrosation of substituted N-methylbenzenesulfonamides and the subsequent denitrosation of the resulting N-nitroso products. rsc.orgrsc.org The key findings from these studies reveal complex dependencies on reaction conditions:

Denitrosation: The denitrosation reaction is first-order with respect to both the nitroso compound and the acid concentration. rsc.orgrsc.org It exhibits general-acid catalysis, with a Brønsted parameter (αd) of 0.7, which is independent of the substituents on the aromatic ring. rsc.org The involvement of a rate-determining proton transfer is suggested by kinetic solvent isotope effects, where kdH₃O⁺/kdD₃O⁺ ranges from 1.20 to 2.04. rsc.org

Nitrosation: The nitrosation reaction is characterized by general-base catalysis (βNO = 0.3) and the absence of catalysis by nucleophilic anions. rsc.org Leffler parameters for the transition state (αnuc = 0.7 for N-H bond formation and αlg = 0.17 for N-NO bond breaking) suggest an imbalanced, concerted mechanism. rsc.org

Protonation Equilibria and Thermodynamic Data

The thermodynamic aspects of this compound reactivity are often explored through its protonation behavior in acidic media. The protonation equilibrium constants (pKBH+) for a series of para-substituted N-methylbenzenesulfonamides were determined in aqueous sulfuric acid at 25°C. beilstein-journals.orgresearchgate.net The results demonstrate a strong dependence on the electronic nature of the substituent, with electron-withdrawing groups decreasing the basicity of the sulfonamide. beilstein-journals.orgresearchgate.net A superior correlation of the pKBH+ values with the Hammett parameter σ⁺ over σ indicates that the initial site of protonation is an oxygen atom of the sulfonyl group. beilstein-journals.orgresearchgate.net

| Substituent (X) | Compound | pKBH+ | m |

|---|---|---|---|

| 4-MeO | N-Methyl-4-methoxybenzenesulfonamide | -3.5 ± 0.2 | 0.63 ± 0.03 |

| 4-Me | N-Methyl-4-methylbenzenesulfonamide | -4.2 ± 0.2 | 0.74 ± 0.05 |

| 4-Cl | N-Methyl-4-chlorobenzenesulfonamide | -5.2 ± 0.3 | 0.78 ± 0.06 |

| 4-NO₂ | N-Methyl-4-nitrobenzenesulfonamide | -6.0 ± 0.3 | 0.76 ± 0.06 |

Thermodynamics of Radical Reactions and Rearrangements

Thermodynamic parameters have also been calculated for radical reactions involving this compound derivatives. In studies of the Hofmann–Löffler–Freytag reaction, computational methods were used to determine the thermodynamic driving forces (ΔH) and activation barriers (ΔH‡, ΔG‡) for various hydrogen atom transfer (HAT) steps. acs.org These calculations are crucial for predicting regioselectivity and understanding the competition between intermolecular and intramolecular pathways. acs.org

| Reaction / Process | Parameter | Value (kJ/mol) |

|---|---|---|

| N-centered radical → C-centered radical rearrangement | ΔHpredict,298 | -19.8 |

| Intermolecular HAT (7-H + 7 → 10 + 7-H) | ΔHrx,298 | -50.6 |

| ΔG298‡ | 37.2 |

Thermodynamics of Decomposition and Binding

The thermal stability and decomposition kinetics of related sulfonamide systems provide further thermodynamic data. For a metal complex of Gliclazide, a derivative of this compound, the activation energies of decomposition were found to be in the range of 33 to 109 kJ/mol, with negative activation entropies suggesting a more ordered transition state. jetir.org

In the context of biochemical interactions, the binding thermodynamics of secondary sulfonamides to carbonic anhydrases have been extensively studied. rcsb.orgsci-hub.se These studies dissect the observed binding affinities into intrinsic thermodynamic parameters by accounting for binding-linked protonation reactions. rcsb.orgresearchgate.net The intrinsic Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (-TΔS) of binding provide a precise measure of the molecular recognition events. For example, the binding of one bicyclic sulfonamide inhibitor (compound 9) to carbonic anhydrase II (CA II) was characterized by the following thermodynamic parameters: ΔG = -58.2 kJ/mol, ΔH = -35.2 kJ/mol, and -TΔS = -23.0 kJ/mol. sci-hub.se

| CA Isoform | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

|---|---|---|---|

| CA II | -58.2 | -35.2 | -23.0 |

| CA XIII | -48.7 | -32.5 | -16.2 |

Computational and Theoretical Investigations of N Methylbenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-methylbenzenesulfonamide, offering a detailed view of its conformational landscape, orbital interactions, and non-covalent bonding.

The three-dimensional structure of this compound is not static; the molecule can adopt several different spatial arrangements, or conformations, due to rotation around its single bonds. The study of these conformations is critical for understanding its properties and interactions. Techniques such as Gas Electron Diffraction (GED), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) have been instrumental in elucidating the conformational preferences of benzenesulfonamides. nih.govacs.org

Studies on the parent compound, benzenesulfonamide (B165840), and its substituted analogues have shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring is a key conformational feature. acs.orgmdpi.com Quantum chemical calculations using DFT and MP2 methods predict two primary stable conformers for related sulfonamides. nih.govacs.org In one conformer, the N-H bond (or N-CH₃ bond in this compound) is positioned to eclipse one of the S=O bonds, while in the other, it is staggered between the two S=O bonds. acs.orgmdpi.com

For benzenesulfonamide, calculations indicate that the eclipsed conformer is more stable by approximately 0.5-1.0 kcal/mol. acs.orgacs.org GED experiments on benzenesulfonamide vapor confirmed that the dominant structure has the S-N bond oriented perpendicularly to the plane of the benzene ring. nih.govacs.org This perpendicular arrangement minimizes steric hindrance and is a common feature in related structures. For this compound, similar conformational behavior is expected, with the methyl group influencing the rotational barrier and the precise energy difference between the eclipsed and staggered forms.

| Compound | Method | Most Stable Conformer | Energy Difference (ΔE) between Eclipsed and Staggered Forms (kcal/mol) | Key Torsion Angle (C-C-S-N) |

|---|---|---|---|---|

| Benzenesulfonamide | B3LYP/MP2 | Eclipsed | ~0.5 - 1.0 acs.orgacs.org | ~90° nih.gov |

| para-Methylbenzenesulfonamide | B3LYP/MP2 | Eclipsed | 0.63 - 1.00 acs.org | Perpendicular acs.org |

| ortho-Methylbenzenesulfonamide | B3LYP/MP2 | Nonplanar Eclipsed | N/A (Multiple conformers) acs.org | ~60° acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in this compound determine its electronic properties and how it interacts with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

Theoretical calculations, typically using DFT, are employed to determine the energies of the HOMO and LUMO and the energy gap (ΔE) between them. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov In molecules containing a sulfonamide group linked to an aromatic ring, the HOMO is often localized on the benzene ring and the nitrogen atom, while the LUMO is distributed over the sulfonyl group and the ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (aminophenyl) to the acceptor part (sulfonyl). researchgate.netresearchgate.net This charge transfer is crucial for the molecule's electronic and optical properties.

| System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| FCO-2FR1 (Reference Sulfonamide-based compound) | DFT/B3LYP | -5.688 nih.gov | -3.636 nih.gov | 2.052 nih.gov |

| Designed Donor-Acceptor Sulfonamide | DFT/B3LYP | -4.659 nih.gov | -3.436 nih.gov | 1.223 nih.gov |

| Phenothiazine-Sulfonamide System | DFT/B3LYP/6-31G(d,p) | Data varies with structure researchgate.net | Data varies with structure researchgate.net | ICT observed researchgate.net |

Hydrogen bonding plays a critical role in defining the structure, stability, and aggregation of this compound. The molecule contains a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group). nih.gov

Intermolecular Hydrogen Bonding: In the solid state and in solution, this compound molecules can form hydrogen-bonded networks. The most common interaction is the N–H···O=S bond, where the hydrogen on the nitrogen of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. researchgate.net These interactions often lead to the formation of chains or ribbon-like arrangements in the crystal lattice, significantly influencing the crystal packing and physical properties of the compound.

Intramolecular Hydrogen Bonding: While less common in this compound itself, intramolecular hydrogen bonds are a key feature in derivatives, such as ortho-substituted analogs. nih.gov For instance, in ortho-aminobenzamides with a sulfonamide group, an intramolecular hydrogen bond between the sulfonamide N-H and a carbonyl oxygen can form a stable six- or seven-membered ring. nih.gov This type of interaction locks the molecule into a specific conformation, which can affect its biological activity and physical properties. researchgate.net Computational analysis helps to quantify the strength and geometry of these hydrogen bonds.

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 1 (the N-H group) nih.gov | Enables formation of intermolecular H-bonds. |

| Hydrogen Bond Acceptor Count | 3 (2 from S=O, 1 from N) nih.gov | Sulfonyl oxygens are primary acceptors in H-bonding. |

| Common Intermolecular Motif | N–H···O=S researchgate.net | Drives supramolecular assembly in the solid state. |

| Potential Intramolecular Motif (in derivatives) | N–H···O=C nih.gov | Restricts conformation and enhances stability. researchgate.net |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation provide a dynamic picture of this compound, allowing researchers to study its behavior over time in various environments.

Molecular dynamics (MD) simulations, which are used to study the motion and interaction of atoms and molecules, rely on force fields for accurate energy calculations. A force field is a set of parameters that describe the potential energy of a system. Until recently, standard force fields like CHARMM and AMBER had limited parameters for the sulfonyl group.

Significant research has been dedicated to extending the CHARMM General Force Field (CGenFF) to accurately model sulfonyl-containing compounds, including sulfonamides. nih.govnih.govdntb.gov.ua This work involved developing and optimizing parameters by fitting them to high-level quantum mechanical calculations and experimental data (e.g., crystal structures, vibrational frequencies). nih.govnih.gov The resulting parameters allow for the satisfactory reproduction of molecular geometries, interaction energies, and dynamic properties. nih.govresearchgate.net This development is crucial for performing reliable MD simulations of this compound, particularly in complex biological systems where it might interact with proteins or membranes. nih.gov Similar efforts have also been made for other force fields like the general AMBER force field (GAFF). aip.org

Computational methods are essential for investigating the electronic landscape of this compound. Calculations can determine key electronic properties such as the molecular dipole moment, charge distribution on each atom, and the nature of electronic transitions.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular charge transfer (ICT). researchgate.net For sulfonamides, NBO analysis can quantify the transfer of electron density from the phenyl and nitrogen moieties (donors) to the electron-withdrawing sulfonyl group (acceptor). researchgate.netnih.gov Studies on related systems show that this ICT is responsible for a low-lying, broad absorption band in their electronic spectra. researchgate.net

Furthermore, theoretical calculations can predict how electronic properties change in different environments, such as in various solvents. Time-dependent DFT (TD-DFT) is used to simulate UV-visible absorption spectra, providing insights into the electronic transitions that give rise to the observed spectral features. nih.govbohrium.com These theoretical investigations are vital for understanding the photophysical behavior of this compound and for designing new molecules with tailored electronic properties. researchgate.net

| Method | Property Investigated | Typical Finding for Sulfonamides |

|---|---|---|

| Natural Bond Orbital (NBO) Analysis | Charge distribution, Intramolecular Charge Transfer (ICT) researchgate.net | Charge transfer from the amine/phenyl donor to the sulfonyl acceptor. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited states nih.gov | Predicts electronic transitions and ICT bands. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites researchgate.net | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions. |

Computational Mechanistic Studies of Reactivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules, which are fundamental to understanding their reactivity. For derivatives of this compound, DFT has been employed to validate experimental findings and predict molecular behavior. For instance, in a study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to compute structural and spectral data, which showed excellent agreement with experimental results from FT-IR, Raman, and NMR spectroscopy. sci-hub.se This computational validation confirms the molecular geometry and vibrational modes, which are essential for predicting how the molecule will interact and react. sci-hub.se

Similar studies on related structures, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, have also utilized DFT to predict geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net A reduced energy gap can indicate higher reactivity and the potential for the molecule to engage in chemical reactions. researchgate.net In the analysis of {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations were used to corroborate experimental IR and NMR data, providing a deeper understanding of the molecule's bond vibrations and chemical environment. mdpi.com

While these studies focus on validating the final structures and their inherent properties, the principles are directly applicable to predicting reaction pathways. By calculating the energies of reactants, transition states, and products, computational models can map out the most likely mechanisms for reactions, such as the Vilsmeier-Haack reaction used in the synthesis of related formyl-substituted sulfonamides. However, detailed computational investigations focused specifically on the prediction and validation of the reaction pathways of the parent this compound molecule are not widely detailed in available research, which has focused more on the properties of its more complex derivatives. sci-hub.seresearchgate.netmdpi.com

Structure-Based Drug Design Principles in silico

Molecular docking is a key in silico tool used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, such as a protein or enzyme. This method is instrumental in structure-based drug design. Derivatives of this compound have been the subject of numerous docking studies to explore their potential as therapeutic agents.

A significant area of investigation involves their role as enzyme inhibitors. For example, a series of N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and docked against the dihydrofolate reductase (DHFR) enzyme, a critical target for both antimicrobial and anticancer therapies. africaresearchconnects.comresearchgate.nettandfonline.com These studies, performed with the Molecular Operating Environment (MOE) software, aimed to understand the binding interactions that underpin the observed cytotoxic and antimicrobial activities. africaresearchconnects.comresearchgate.net Similarly, docking studies of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides against acetylcholinesterase (PDB ID: 4PQE) were conducted to correlate binding affinities with inhibitory activity, identifying a potential lead compound for Alzheimer's disease treatment. nih.gov

The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a primary target. mdpi.com Numerous studies have docked novel sulfonamide derivatives into the active sites of various human (h) CA isoforms, such as hCA I, II, IX, and XII, to rationalize their inhibitory potency and selectivity. mdpi.comnih.govnih.govmdpi.com These docking simulations reveal key interactions, typically involving the coordination of the sulfonamide nitrogen atom with the catalytic Zn²⁺ ion and hydrogen bonds with active site residues like Thr199 and Thr200. utrgv.edu Other research has explored the potential of sulfonamides against different pathogens, with docking studies predicting that certain derivatives could act as inhibitors of trypanothione (B104310) reductase from protozoan pathogens. royalsocietypublishing.org

| Derivative Class | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| N-ethyl-N-methylbenzenesulfonamide derivatives | Dihydrofolate Reductase (DHFR) | Compounds identified as suitable inhibitors, providing a basis for their antimicrobial and antiproliferative effects. | africaresearchconnects.comresearchgate.nettandfonline.com |

| N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides | Acetylcholinesterase (AChE) | Binding affinities from docking correlated with experimental IC50 values; identified competitive inhibitors. | nih.gov |

| Pyridine-3-sulfonamides and other derivatives | Carbonic Anhydrases (hCA I, II, IX, XII) | Sulfonamide group coordinates with the active site Zn²⁺ ion. Hydrogen bonds with key residues (e.g., Thr199, Gln92) determine isoform selectivity. | mdpi.comnih.govmdpi.comutrgv.edu |

| Aromatic and aliphatic sulfonamides | Trypanothione Reductase | Docking confirmed inhibitory potential, supporting predicted antiprotozoal activity. | royalsocietypublishing.org |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This methodology has been effectively applied to identify novel biological activities for compounds containing the sulfonamide scaffold.

Both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based screening identifies molecules similar to known active compounds. utrgv.edu For instance, this method was used to screen for sulfonamide analogues that could act as inhibitors of carbonic anhydrase (CA) isoforms II and IX, which are overexpressed in many tumors. utrgv.edu The process involves filtering candidates based on physicochemical properties (like Lipinski's rule of five) and similarity to known inhibitors before performing molecular docking. utrgv.edu

Structure-based virtual screening uses the three-dimensional structure of the biological target to dock large numbers of candidate compounds. This approach has been used to identify sulfonamide-based inhibitors for a variety of targets. In one study, a structure-based approach identified sulfonamide chalcones from an in-house library as potential inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme for viral replication. acs.orgnih.gov In another, virtual screening of a compound library against a homology model of human ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer, successfully identified novel sulfonamide inhibitors. researchgate.net This demonstrates the power of in silico screening to find hits with more drug-like properties than initial lead compounds. researchgate.net

Furthermore, virtual screening has been applied in drug repositioning efforts. A screening of FDA-approved drugs containing a sulfonamide moiety was conducted to identify potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com This highlights the efficiency of using computational methods to explore new therapeutic applications for existing and novel sulfonamide-based compounds. mdpi.com

Biological Activities and Mechanistic Elucidation of N Methylbenzenesulfonamide Derivatives

Enzyme Inhibition Profiles

N-Methylbenzenesulfonamide derivatives have been identified as potent inhibitors of several key enzymes implicated in a variety of diseases. Their inhibitory activity is often attributed to the sulfonamide moiety, which can act as a zinc-binding group or mimic the structure of natural enzyme substrates.

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. juniperpublishers.commdpi.com Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. juniperpublishers.com

A study on a series of N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed significant AChE inhibitory activity. nih.gov The most potent compound, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide, exhibited an IC50 value of 0.075 µM, which was considerably more potent than the standard drug Neostigmine methylsulfate (B1228091) (IC50 2.038 µM). nih.gov Kinetic analysis of this compound demonstrated a competitive inhibition mechanism, where it binds to the active site of the AChE, forming an enzyme-inhibitor complex. nih.gov

Other studies on different series of derivatives have also shown potent, dual inhibition of both AChE and BChE. mdpi.com For instance, new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide showed strong inhibition, with the lead compound, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide, having an IC50 of 0.131 µM for AChE and 0.0680 µM for BChE. mdpi.com Kinetic studies for these hybrids were consistent with a mixed-type reversible inhibition of both cholinesterases. mdpi.com

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide | AChE | 0.075 | nih.gov |

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | AChE | 0.131 | mdpi.com |

| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide | BChE | 0.0680 | mdpi.com |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | AChE | 75 | researchgate.net |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | BChE | 89 | researchgate.net |

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. acs.org Research has focused on their inhibitory effects against various human (h) isoforms, particularly the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII. researchgate.net

Novel organometallic sulfonamides with N-methyl benzenesulfonamide units have shown effective inhibition against hCA I and II, with inhibition constants (KIs) in the nanomolar range (1.7–22.4 nM). researchgate.net These compounds also demonstrated similar potency against the tumor-associated isoform hCA XII (KIs of 1.9–24.4 nM), while hCA IX was less sensitive to inhibition by this specific series. researchgate.net In contrast, other studies focusing on triazole-benzenesulfonamide conjugates found that the tumor-associated hCA IX was the most sensitive isoform. tandfonline.com Certain derivatives of benzenesulfonamides have displayed high selectivity for CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This selective inhibition of tumor-associated CAs is a promising strategy in cancer therapy. tandfonline.com

Table 2: Carbonic Anhydrase (CA) Inhibition by this compound Derivatives

| Derivative Series | Target Isoform | Inhibition Constant (KI) / IC50 | Reference |

|---|---|---|---|

| Organometallic sulfonamides | hCA I & II | 1.7–22.4 nM (KI) | researchgate.net |

| Organometallic sulfonamides | hCA XII | 1.9–24.4 nM (KI) | researchgate.net |

| Benzenesulfonamide derivatives | hCA IX | 10.93–25.06 nM (IC50) | |

| Triazolo-pyridine benzenesulfonamides | hCA IX | Most sensitive isoform | tandfonline.com |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for both antimicrobial and anticancer therapies. tandfonline.comafricaresearchconnects.comdntb.gov.ua Several this compound derivatives have been synthesized and evaluated as DHFR inhibitors. tandfonline.comtandfonline.com

Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the DHFR enzyme. tandfonline.comafricaresearchconnects.com These studies indicate that some synthesized heterocyclic sulfonamides are suitable inhibitors against DHFR. tandfonline.com In vitro evaluations against breast cancer cell lines (MCF-7) showed that certain coumarin (B35378) and pyrrolidine (B122466) derivatives of N-ethyl-N-methylbenzenesulfonamide were more active than the reference drug Methotrexate (MTX). tandfonline.comtandfonline.com The mechanism involves the sulfonamide derivatives competing with the natural substrate, dihydrofolic acid, for binding to the DHFR enzyme, thereby halting the folate synthesis pathway. nih.gov Some novel compounds have been designed as dual inhibitors, targeting both dihydropteroate (B1496061) synthase (DHPS) and DHFR simultaneously to enhance therapeutic efficacy. nih.gov

Gamma-secretase (γ-secretase) is a multi-subunit protease complex that plays a critical role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein to produce amyloid β-peptides (Aβ). nsf.gov The accumulation of Aβ in the brain is a pathological hallmark of the disease. nsf.gov

Compounds containing the N-benzylbenzenesulfonamide moiety have been identified as significant inhibitors of γ-secretase. nsf.gov Research has shown that these derivatives can effectively inhibit γ-secretase activity, leading to a reduced production of Aβ. For example, 2-(N-benzyl-N-phenylsulfonamido)alkyl amide derivatives have been reported to exhibit notable inhibition against the enzyme. nsf.gov This line of research suggests that this compound derivatives could serve as a structural basis for developing therapeutic agents for Alzheimer's disease by modulating Aβ production.

Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a common feature of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. This compound derivatives have shown potential as inhibitors of several kinases, leading to antiproliferative effects. nih.gov

One such target is the Mer receptor tyrosine kinase, which is abnormally activated in many human cancers. nih.gov A family of pyrazolopyrimidine sulfonamides was found to potently inhibit Mer kinase activity. nih.gov The compound UNC1062 was identified as a potent and selective Mer inhibitor with an IC50 value of 1.1 nM. nih.gov When applied to tumor cells, UNC1062 inhibited Mer phosphorylation and reduced colony formation in soft agar (B569324) assays. nih.gov

Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor angiogenesis. nih.gov Certain sulfonamide derivatives have demonstrated potent VEGFR-2 inhibitory effects and significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast) and HepG2 (liver). nih.gov For example, one derivative showed an IC50 of 23.1 nM for VEGFR-2 inhibition and an IC50 of 0.09 µM against the MCF-7 cell line. nih.gov

Table 3: Kinase Inhibition and Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Series | Target Kinase | Kinase IC50 | Antiproliferative Activity (IC50) | Cell Line | Reference |

|---|---|---|---|---|---|

| UNC1062 | Mer | 1.1 nM | Inhibited colony formation | - | nih.gov |

| Sulfonamide derivative 1 | VEGFR-2 | 23.1 nM | 0.09 µM | MCF-7 | nih.gov |

| Sulfonamide derivative 1 | VEGFR-2 | 23.1 nM | 0.15 µM | HepG2 | nih.gov |

| Imidazo[2,1-b]thiazole (B1210989) derivative | - | - | SI: 30.77 | A-549 (Lung) | africaresearchconnects.com |

| 2-cyanomethyl thiazole (B1198619) derivative | - | - | SI: 67.11 | HepG2 (Liver) | africaresearchconnects.com |

Antimicrobial Efficacy and Underlying Mechanisms

The sulfonamide functional group is historically significant in the development of antimicrobial agents. Modern derivatives of this compound continue to show promising antimicrobial efficacy against a range of pathogens, including drug-resistant strains. tandfonline.comnih.gov

The primary mechanism of antimicrobial action for many sulfonamides is the inhibition of folate synthesis in microorganisms. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in folic acid synthesis. nih.gov Because they are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), they can block the active site and disrupt the pathway, which is essential for bacterial survival.

Studies have demonstrated the efficacy of these derivatives against various bacteria. For example, certain heterocyclic derivatives of N-ethyl-N-methylbenzenesulfonamide were found to be highly potent against Klebsiella pneumoniae. tandfonline.com Another study investigating N-(2-hydroxy-phenyl)-4-methyl-benzenesulfonamide derivatives found strong inhibitory effects against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The compound N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid showed a higher effect on 21 MRSA isolates than the antibiotic oxacillin. nih.gov Furthermore, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections. mdpi.com

Antibacterial Activity (e.g., Folic Acid Synthesis Interference)

The antibacterial properties of sulfonamide derivatives are well-established, and compounds related to this compound are no exception. Their primary mechanism of action involves the disruption of folic acid synthesis in bacteria. researchgate.netnih.gov Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folic acid pathway. acs.orgdiva-portal.org By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. researchgate.netnih.govdiva-portal.org This inhibition ultimately halts bacterial growth and replication. researchgate.net

Recent research has focused on the synthesis of novel N-ethyl-N-methylbenzenesulfonamide derivatives incorporating various heterocyclic moieties, such as thiazoles, 1,3,4-thiadiazines, and imidazo[2,1-b]thiazoles, to enhance their antimicrobial potential. researchgate.netd-nb.infonih.gov For instance, a derivative featuring a 4-chlorophenyl moiety demonstrated significant antimicrobial activity, in some cases surpassing that of established reference drugs. researchgate.netd-nb.info Molecular docking studies have further supported the proposed mechanism, illustrating the interaction of these synthesized compounds with the active sites of the dihydrofolate reductase (DHFR) enzyme, another critical target in the folate pathway. researchgate.netd-nb.infonih.gov

Antiviral Activity (e.g., Hepatitis C Virus NS4B Protein Inhibition)

The antiviral potential of this compound derivatives has been an area of active investigation, with a particular focus on the Hepatitis C Virus (HCV). The HCV non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, making it an attractive target for antiviral drug development. raco.catresearchgate.net While research on this compound itself is limited in this context, the broader class of sulfonamides has been identified as a promising source of HCV NS4B inhibitors. raco.catmit.edu

Notably, complex sulfonamide derivatives have demonstrated potent and selective inhibition of HCV NS4B. For example, 6-(indol-2-yl)pyridine-3-sulfonamides and 6-(azaindol-2-yl)pyridine-3-sulfonamides have been identified as potent inhibitors of HCV replication by targeting NS4B. mit.eduwindows.net One such compound, PTC725, a 6-[3-cyano-6-ethyl-5-fluoro-1-(pyrimidin-2-yl)-1H-indol-2-yl]-N-(1,1,1-trifluoropropan-2-yl)pyridine-3-sulfonamide, has shown low-nanomolar activity against HCV replicon RNA replication in cell culture assays. researchgate.netresearchgate.net These findings underscore the potential of the sulfonamide scaffold as a foundation for the development of novel anti-HCV agents. mit.edu

Antiproliferative and Anticancer Actions

In vitro Cytotoxicity against Cancer Cell Lines

A significant body of research has demonstrated the in vitro cytotoxicity of this compound derivatives against a variety of human cancer cell lines. These compounds have been evaluated for their ability to inhibit the proliferation of cell lines derived from lung, liver, breast, colon, and leukemia cancers, among others.

For example, a series of N-ethyl-N-methylbenzenesulfonamide derivatives were screened for their cytotoxic activity against alveolar adenocarcinoma (A-549) and liver carcinoma (HepG2) cell lines. d-nb.info One derivative incorporating an imidazo[2,1-b]thiazole moiety showed potent activity against the A-549 cell line, while a compound with a 2-cyanomethyl thiazole moiety was particularly effective against the HepG2 cell line. researchgate.netd-nb.info

Other studies have explored xanthone-benzenesulfonamide hybrids, with some pentafluoro derivatives exhibiting higher antiproliferative activity against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells than the standard chemotherapeutic drug doxorubicin. mit.edu Similarly, novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, particularly those containing an imidazole (B134444) moiety, displayed high cytotoxic effects against cervical cancer (HeLa) cells.

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) / Activity |

| Imidazo[2,1-b]thiazole-containing N-ethyl-N-methylbenzenesulfonamide | A-549 (Lung) | Potent, Selectivity Index: 30.77 researchgate.netd-nb.info |

| 2-Cyanomethyl thiazole-containing N-ethyl-N-methylbenzenesulfonamide | HepG2 (Liver) | Significant, Selectivity Index: 67.11 researchgate.netd-nb.info |

| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5a, 6a) | CCRF-CEM (Leukemia) | Higher than Doxorubicin mit.edu |

| Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5a, 6a) | MDA-MB-468 (Breast) | Higher than Doxorubicin mit.edu |

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast) | 19.7 mit.edu |

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 25.2 mit.edu |

| 2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamide (11-13) | HeLa (Cervical) | 6-7 |

| 2-Alkythio-4-chloro-N-[imino(imidazolyl)methyl]benzenesulfonamide (11) | HCT-116 (Colon) | 11 |

| Benzenesulfonamide-dihydropyrimidinone hybrid (13a) | MDA-MB-231 (Breast) | 44.4 |

| Benzenesulfonamide-dihydropyrimidinone hybrid (23) | MDA-MB-231 (Breast) | 38.8 |

Mechanistic Investigations of Tumor Growth Inhibition

Mechanistic studies have revealed that this compound derivatives can inhibit tumor growth through various cellular processes. One key mechanism is the induction of apoptosis, or programmed cell death. For instance, certain 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were found to induce apoptosis in HeLa cells, as evidenced by an increase in the early apoptotic cell population and the activation of caspases, which are crucial enzymes in the apoptotic pathway. This suggests that these compounds mediate their antiproliferative effects by triggering the cell's self-destruction mechanism.

Another identified mechanism is the disruption of the cell cycle. Some sulfonamide derivatives have been shown to cause cell cycle arrest at the G2/M phase. This prevents the cancer cells from progressing through mitosis and dividing, thereby halting their proliferation.

Furthermore, inhibition of key signaling pathways involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, has been observed. Specifically, certain N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives have demonstrated potent inhibitory effects against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By blocking VEGFR-2, these compounds can impede the signaling cascade that promotes the growth of blood vessels to the tumor, effectively starving it of the resources needed for its growth and metastasis.

Modulation of Biological Pathways and Receptor Specificity

This compound derivatives exert their biological effects by interacting with and modulating a variety of biological pathways and specific receptors. A prominent target for these compounds is the family of carbonic anhydrase (CA) enzymes. Certain benzenesulfonamide-decorated dihydropyrimidin(thi)ones have shown the ability to inhibit CA IX and CA XII, two isoforms that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, with nanomolar potency. This selective inhibition of tumor-associated CAs is a promising strategy for cancer therapy.

In addition to CAs, these derivatives can also target other critical enzymes. As mentioned in the context of their antibacterial activity, molecular docking studies have confirmed their potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in both bacterial and human cells. researchgate.netd-nb.infonih.gov The ability to inhibit γ-secretase has also been reported for some N-benzyl-4-methylbenzenesulfonamide derivatives, suggesting a potential therapeutic application in Alzheimer's disease by modulating the production of amyloid-beta peptides. windows.net

The modulation of broader signaling pathways is another key aspect of the activity of these compounds. The protein kinase CK2, which is involved in pro-oncogenic pathways such as NF-κB, Wnt, and Akt, is a target for some 2-aminothiazole (B372263) derivatives containing a sulfonamide moiety. By interfering with these pathways, which are critical for cell proliferation, differentiation, and survival, these derivatives can exert their antiproliferative effects.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds. researchgate.netmit.edu

Research on N-alkylated derivatives has shown a clear correlation between the length of the alkyl chain and biological activity. For instance, in one study, potency gradually decreased as the alkyl chain length increased, with compounds having chains longer than N-pentyl being inactive. The introduction of different substituents on the aromatic rings also significantly impacts activity. For example, in a series of N-ethyl-N-methylbenzenesulfonamide derivatives, the incorporation of specific heterocyclic moieties like imidazo[2,1-b]thiazole or 2-cyanomethyl thiazole led to potent and selective cytotoxicity against different cancer cell lines. researchgate.net

The position of substituents is also critical. SAR studies on 1,4-benzenesulfonamide derivatives as glyoxalase I inhibitors revealed that the location of a diazenyl moiety relative to the benzenesulfonamide group was a key determinant of inhibitory potency. Similarly, for xanthone-benzenesulfonamide hybrids, the presence of pentafluoro or methoxy (B1213986) groups on the benzenesulfonamide ring was found to be important for their antiproliferative activity against various cancer cell lines. mit.edu

Furthermore, SAR investigations focused on optimizing the pharmacokinetic properties of these compounds have been conducted. In the development of 6-(indol-2-yl)pyridine-3-sulfonamides as HCV NS4B inhibitors, researchers systematically modified substituents at the indole (B1671886) N-1, C-5, and C-6 positions, as well as the sulfonamide group itself, to limit oxidative metabolism and improve oral bioavailability. researchgate.net These studies highlight the importance of fine-tuning the chemical structure to achieve the desired biological and pharmacological profile.

Advanced Applications and Future Research Directions of N Methylbenzenesulfonamide

Role in Advanced Materials Science

The intrinsic properties of the benzenesulfonamide (B165840) scaffold, including its electronic characteristics and ability to participate in hydrogen bonding, make it a promising candidate for the development of advanced materials. While research directly involving N-Methylbenzenesulfonamide in this area is still emerging, the broader family of benzenesulfonamide derivatives has shown significant potential.

Development of Donor-Acceptor Chromophore Systems for Photonic Applications

The development of organic nonlinear optical (NLO) materials is crucial for applications in photonics, including optical communications and data storage. These materials often feature donor-acceptor (D-π-A) structures, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The sulfonamide group, with its electron-withdrawing nature, can act as an effective acceptor moiety in such systems.

Research into stilbazolium benzenesulfonate (B1194179) derivatives, which are structurally related to this compound, has demonstrated their potential for large second-order optical nonlinearities. For instance, compounds like 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate (DSCHS) have been shown to exhibit high second-harmonic generation (SHG) efficiency due to the favorable alignment of chromophores in the crystal lattice sci-hub.se. These findings suggest that this compound, when appropriately functionalized with donor groups, could serve as a valuable component in the design of new NLO chromophores. The N-methyl group can also be fine-tuned to modulate the electronic properties and solubility of the resulting material.

| Compound Family | Key Structural Feature | Observed Photonic Property | Potential Role of this compound |

| Stilbazolium Benzenesulfonates | Donor-π-Acceptor structure with a benzenesulfonate acceptor | High second-order optical nonlinearity | Could serve as a modifiable acceptor component |

| Tolane and Stilbene Chromophores | Functionalized donor and sulfonamide/sulfonate acceptor ends | Transparency below 400 nm and molecular second-order hyperpolarizability | The N-methyl group can influence solubility and molecular packing |

Contribution to Medicinal Chemistry and Pharmaceutical Lead Optimization

The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs. nih.gov this compound serves as a versatile scaffold in medicinal chemistry, offering opportunities for the development of new therapeutic agents through various synthetic strategies.

Application in Late-Stage Drug Molecule Modifications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis, enabling the rapid generation of analogs with improved properties. drugdiscoverytrends.comnih.govresearchgate.net The sulfonamide moiety is an attractive target for LSF due to its prevalence in bioactive compounds.

Recent advancements have demonstrated photocatalytic methods for the late-stage functionalization of sulfonamides. nih.govacs.org These methods can convert the sulfonamide group into reactive intermediates, such as sulfonyl radicals, which can then participate in a variety of bond-forming reactions. nih.gov This approach allows for the diversification of drug candidates containing a sulfonamide core, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. While these studies have often focused on primary sulfonamides, the principles could be adapted for secondary sulfonamides like this compound, offering a pathway to modify its derivatives at a late synthetic stage.

Synthesis of Complex Pharmaceutical Scaffolds

The benzenesulfonamide framework is a key building block in the synthesis of more complex pharmaceutical scaffolds. Its derivatives have been explored for a wide range of therapeutic applications, including as urease inhibitors and for the treatment of various diseases. nih.govnih.gov